Symmetric Dimethylarginine

Renal physiology Biomarker validation Uremic toxin clearance

SDMA (CAS 30344-00-4) is the only methylarginine eliminated ≥90% via renal excretion—unlike ADMA, which undergoes variable hepatic DDAH degradation. This makes SDMA irreplaceable for GFR-proportional renal biomarker assays, ADMA-independent cardiovascular risk stratification, and CKD inflammatory signaling studies (NF-κB/IL-6/TNF-α). ADMA, L-NMMA, and L-arginine cannot substitute: they lack SDMA's exclusive renal clearance dependency, symmetric dimethylation-specific antibody epitopes, and proinflammatory activity. Procure high-purity SDMA reference standard for immunoassay calibration, clinical cohort studies, and stroke AF risk prediction tools.

Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
CAS No. 30344-00-4
Cat. No. B1663855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSymmetric Dimethylarginine
CAS30344-00-4
Synonymsguanidino-N(1),N(2)-dimethylarginine
N(G1),N(G2)-dimethylarginine
N,N'-dimethylarginine
NG,N'G-dimethyl-L-arginine
omega-N(G),N'(G)-dimethylarginine
sDMA arginine
symmetric dimethylarginine
Molecular FormulaC8H18N4O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCNC(=NC)NCCCC(C(=O)O)N
InChIInChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1
InChIKeyHVPFXCBJHIIJGS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Symmetric Dimethylarginine (SDMA, CAS 30344-00-4): A Non-Proteinogenic Methylarginine with Distinct Renal Excretion Profile and Clinical Predictive Utility


Symmetric dimethylarginine (SDMA, CAS 30344-00-4) is a non-proteinogenic amino acid and uremic toxin formed by post-translational modification of arginine residues via type II protein arginine methyltransferases (PRMTs), which catalyze symmetric dimethylation of the guanidino nitrogen atoms of L-arginine [1]. Unlike its structural isomer asymmetric dimethylarginine (ADMA), SDMA lacks direct nitric oxide synthase (NOS) inhibitory activity, instead limiting NO production by competing with L-arginine for cellular uptake via the cationic amino acid transporter system [2]. SDMA is eliminated almost exclusively by renal excretion (≥90%), rendering its plasma concentration closely proportional to glomerular filtration rate (GFR), whereas ADMA undergoes additional enzymatic degradation by dimethylarginine dimethylaminohydrolase (DDAH) [3]. This fundamental metabolic divergence underpins SDMA's distinct utility as both a renal function biomarker and an independent predictor of cardiovascular outcomes across multiple clinical cohorts [4].

Why ADMA, L-Arginine, or Other Methylarginines Cannot Substitute for SDMA in Analytical and Functional Applications


Generic substitution of SDMA with ADMA, L-NMMA, or L-arginine fails due to fundamentally divergent metabolic clearance pathways, analytical resolution requirements, and distinct pathophysiological signaling properties. ADMA is a potent direct competitive inhibitor of NOS (IC50 1.5 µM for nNOS), whereas SDMA exhibits negligible direct NOS inhibition and instead functions via arginine transport competition and proinflammatory NF-κB activation [1]. Critically, ADMA undergoes extensive hepatic DDAH-mediated degradation, making its plasma levels less tightly coupled to GFR than SDMA, which is eliminated ≥90% by renal excretion [2]. L-NMMA, while a potent NOS inhibitor, lacks SDMA's exclusive renal clearance dependency and symmetric methylation-specific antibody recognition profile [3]. In analytical chemistry, SDMA and ADMA are structural isomers differing only in methyl group positions (Nᴳ,N'ᴳ-dimethyl vs. Nᴳ,Nᴳ-dimethyl), requiring dedicated chromatographic resolution—mass spectrometry alone cannot distinguish them without prior separation [4]. These cumulative differences in metabolism, mechanism, and analytical detection render SDMA irreplaceable for applications requiring GFR-proportional renal biomarkers, ADMA-independent cardiovascular risk stratification, or symmetric dimethylation-specific immunoassay development.

Quantitative Differentiation Evidence for Symmetric Dimethylarginine (SDMA) Versus Closest Analogs: A Procurement-Focused Comparative Analysis


Renal Extraction Comparison: SDMA vs. ADMA in Human Renal Handling

In fasting humans with normal renal function, renal extraction of ADMA is significantly higher than SDMA, indicating an additional intrarenal catabolic pathway for ADMA that is absent for SDMA [1].

Renal physiology Biomarker validation Uremic toxin clearance

Enzymatic Degradation Susceptibility: SDMA Resistance to DDAH Metabolism vs. ADMA

SDMA is eliminated almost entirely by renal excretion and is not subject to degradation by dimethylarginine dimethylaminohydrolase (DDAH), whereas L-NMMA and ADMA are further metabolized by DDAH to citrulline and dimethylamine [1]. This metabolic divergence has been consistently documented across multiple studies [2].

Drug metabolism Enzymatic stability Pharmacokinetics

Cardiovascular Mortality Prediction: SDMA Independent Prognostic Value vs. ADMA in General Population

In a large population-based cohort of 3,952 individuals followed for a median of 10.1 years, SDMA demonstrated significant independent association with all-cause and cardiovascular mortality after multivariable adjustment, whereas ADMA showed no significant association [1]. In secondary analysis of stable coronary heart disease patients (n=1,148, median 8.1 years follow-up), SDMA exhibited a higher hazard ratio for all-cause mortality compared to ADMA [2].

Cardiovascular risk stratification Prognostic biomarkers Population epidemiology

Proinflammatory Activation: SDMA-Induced NF-κB and Cytokine Expression vs. ADMA Null Effect

In vitro incubation of monocytes with SDMA significantly increased expression of IL-6 and TNF-α via NF-κB activation, whereas no significant effects were observed with ADMA under identical conditions [1]. In vivo, correlations between SDMA and inflammatory markers were more significant than for ADMA in CKD patients, with SDMA demonstrating superior discriminative power for inflammation (AUC 0.69) compared to ADMA [1].

Inflammation Chronic kidney disease Monocyte activation

Post-Myocardial Infarction Prognosis: SDMA as Sole Independent Predictor of MACE vs. ADMA Non-Significance

In a prospective cohort of 60 AMI patients followed for a median of 3.5 years, SDMA was the only independent predictor of major adverse cardiovascular events (MACE) in multivariate analysis, whereas ADMA was not an independent predictor [1].

Acute myocardial infarction Major adverse cardiovascular events Prognostic biomarkers

Undetected Atrial Fibrillation Prediction in Stroke: SDMA Discriminatory Performance vs. ADMA Null Association

In 280 acute ischemic stroke patients, SDMA—but not ADMA—was significantly elevated in patients newly diagnosed with atrial fibrillation via Holter-ECG compared to those remaining in sinus rhythm. SDMA >0.571 μmol/L predicted AF presence with clinically meaningful sensitivity [1].

Atrial fibrillation Ischemic stroke Biomarker screening

Priority Procurement and Research Applications for Symmetric Dimethylarginine (SDMA) Based on Quantified Differentiation Evidence


Renal Function Biomarker Development: Veterinary and Human GFR Estimation

SDMA's exclusive dependence on renal excretion (≥90% elimination via GFR) and DDAH metabolic resistance distinguish it from ADMA, which undergoes variable hepatic degradation. This makes SDMA the preferred compound for developing renal function assays requiring tight GFR correlation unaffected by non-renal clearance pathways [7]. In veterinary diagnostics, SDMA-based ELISA kits and point-of-care tests are now commercially validated as earlier indicators of kidney dysfunction than serum creatinine [5]. Patent-protected anti-SDMA antibodies with minimal cross-reactivity to ADMA, arginine, and L-NMMA enable specific immunoassay development [3]. Researchers and diagnostic manufacturers should procure SDMA as reference standard material for calibrating these renal biomarker assays.

Cardiovascular Risk Stratification Studies Requiring ADMA-Independent Prognostication

SDMA demonstrates independent predictive value for all-cause and cardiovascular mortality in populations where ADMA shows no significant association, as established in the SHIP cohort (n=3,952, 10.1-year follow-up) [7]. Similarly, in post-AMI patients, SDMA is the sole independent predictor of MACE among methylarginines [5]. Procurement of SDMA analytical standards is essential for epidemiological and clinical studies seeking to capture cardiovascular risk signals not reflected by ADMA measurements. SDMA inclusion in multiplex methylarginine panels enhances prognostic model performance beyond ADMA-only approaches.

Stroke-Associated Atrial Fibrillation Screening and Triage Research

SDMA uniquely identifies ischemic stroke patients with previously undetected atrial fibrillation who would benefit from extended Holter-ECG monitoring, a discriminatory capacity not demonstrated by ADMA [7]. SDMA levels >0.571 μmol/L predict AF presence with 78.6% sensitivity, enabling targeted resource allocation for cardiac monitoring. Clinical researchers developing stroke biomarker panels or point-of-care AF risk stratification tools should prioritize SDMA procurement over ADMA or L-NMMA for this specific application.

Proinflammatory Pathway Investigation in CKD and Uremic Toxin Research

SDMA uniquely activates NF-κB and induces IL-6 and TNF-α expression in monocytes, a proinflammatory property completely absent in ADMA under identical experimental conditions [7]. This functional divergence positions SDMA as the methylarginine of choice for studies investigating uremic toxin-mediated inflammation in chronic kidney disease. Researchers requiring compounds to model methylarginine-driven inflammatory signaling should select SDMA over ADMA, which fails to replicate this pathophysiologically relevant mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Symmetric Dimethylarginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.